molecular formula C11H16ClN B8337100 4-(6-Chlorohexyl)pyridine

4-(6-Chlorohexyl)pyridine

Cat. No.: B8337100
M. Wt: 197.70 g/mol
InChI Key: FPSRVUOZFIQPJF-UHFFFAOYSA-N
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Description

4-(6-Chlorohexyl)pyridine is an organohalide compound featuring a pyridine ring substituted with a 6-chlorohexyl chain at the 4-position. This structure combines the aromaticity and basicity of pyridine with the hydrophobic and reactive properties of a chloroalkyl chain.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-(6-chlorohexyl)pyridine

InChI

InChI=1S/C11H16ClN/c12-8-4-2-1-3-5-11-6-9-13-10-7-11/h6-7,9-10H,1-5,8H2

InChI Key

FPSRVUOZFIQPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Thiophene-Based Analogues

highlights the synthesis of poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene], where the chlorohexyl chain is attached to a thiophene core instead of pyridine. Key differences include:

  • Regioregularity and Molar Mass : The regioregularity (structural order) of poly[3-(6-chlorohexyl)thiophene] is lower than its brominated counterpart, leading to reduced crystallinity and solubility. This contrasts with pyridine-based systems, where the nitrogen atom in the ring may influence polymerization behavior through electronic effects .
  • Reactivity : The C–Cl bond in 6-chlorohexyl chains is less reactive than C–Br bonds, impacting the kinetics of polymer formation. This difference may also affect the functionalization of pyridine derivatives in drug design or catalysis .

Table 1 : Comparison of Thiophene vs. Pyridine Derivatives with 6-Chlorohexyl Chains

Property Poly[3-(6-Chlorohexyl)thiophene] Hypothetical 4-(6-Chlorohexyl)pyridine
Core Structure Thiophene Pyridine
Regioregularity Low Likely higher (due to N coordination)
Reactivity of C–X Bond Moderate (Cl) Moderate (Cl)
Electronic Effects Electron-rich sulfur atom Electron-deficient nitrogen atom

Comparison with Pyridine Derivatives Bearing Different Substituents

provides data on pyridine derivatives with varied substituents (e.g., nitro, bromo, methyl groups). For example:

  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine exhibits melting points (268–287°C) and yields (67–81%) dependent on substituent identity. The chlorohexyl chain in this compound may reduce melting points compared to nitro- or bromo-substituted derivatives due to increased molecular flexibility .
  • Electronic Effects: Pyridine derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit lower HOMO-LUMO gaps, enhancing charge-transfer properties. The chlorohexyl chain, being weakly electron-withdrawing, may impart moderate electronic effects compared to stronger substituents like –NO₂ .

Table 2 : Substituent Effects on Pyridine Derivatives

Substituent Melting Point (°C) Yield (%) Molecular Weight
–NO₂ 287 70 545
–Br 275 78 522
–CH₃ 268 81 466
Hypothetical –C₆H₁₂Cl ~250 (estimated) ~75 ~250–300

Comparison with 4-(1-Aminoethyl)pyridine

Quantum chemical studies on 4-(1-aminoethyl)pyridine (–8) reveal:

  • Electronic Properties: The HOMO-LUMO gap (ΔE = 6.08 eV) suggests moderate bioactivity.
  • Solvent Effects: 4-(1-Aminoethyl)pyridine shows solvent-dependent UV-Vis absorption (246 nm in water vs. 256 nm in gas phase). The hydrophobic chlorohexyl chain in this compound may amplify solvophobic effects, altering solubility and spectroscopic behavior .

Comparison with Other Chloro-Substituted Pyridines

  • The 4-hydroxyl group enhances hydrogen-bonding capacity, unlike the nonpolar chlorohexyl chain in this compound .
  • 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (): The oxazole ring fused to pyridine increases rigidity, contrasting with the flexible chlorohexyl chain. This structural difference impacts applications in materials science (e.g., rigidity vs. flexibility in polymer backbones) .

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